REACTION_CXSMILES
|
[CH:1]([CH:4](Cl)[C:5]1[CH:14]=[CH:13][C:10]([O:11][CH3:12])=[C:7]([O:8][CH3:9])[CH:6]=1)([CH3:3])[CH3:2].[C-:16]#[N:17].[Na+].[OH-].[Na+]>O.C(N(CC)CC)C>[CH:1]([CH:4]([C:16]#[N:17])[C:5]1[CH:14]=[CH:13][C:10]([O:11][CH3:12])=[C:7]([O:8][CH3:9])[CH:6]=1)([CH3:3])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
457.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C1=CC(OC)=C(OC)C=C1)Cl
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Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
CUSTOM
|
Details
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After removal of the triethylamine
|
Type
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DISTILLATION
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Details
|
by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in a fine vacuum
|
Type
|
CUSTOM
|
Details
|
The distillate obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallised from methanol/water
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C(C1=CC(OC)=C(OC)C=C1)C#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |